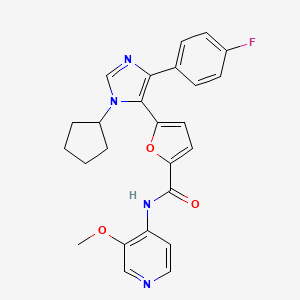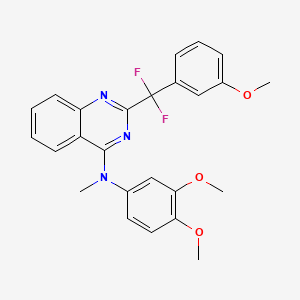
Anticancer agent 198
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Anticancer agent 198, also known as compound 18b, is a potent anticancer compound with the molecular formula C25H23F2N3O3 and a molecular weight of 451.47 g/mol . It is a potential inhibitor of the Werner syndrome ATP-dependent helicase (WRN) protein and has shown significant toxicity towards K562 cells and WRN-overexpressing PC3 cells . This compound is particularly notable for its ability to inhibit DNA/RNA synthesis and disrupt the cell cycle, making it a promising candidate for cancer therapy .
準備方法
The synthesis of anticancer agent 198 involves multiple steps, typically starting with the preparation of quinazoline-4-amine derivatives. The synthetic route includes the following steps :
Formation of the Quinazoline Core: The initial step involves the formation of the quinazoline core through the reaction of appropriate aniline derivatives with formamide under high-temperature conditions.
Substitution Reactions: The quinazoline core undergoes various substitution reactions to introduce the desired functional groups. Common reagents used in these reactions include halogenating agents, alkylating agents, and nucleophiles.
Final Coupling: The final step involves coupling the substituted quinazoline with other aromatic or heteroaromatic compounds to achieve the desired structure of this compound.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.
化学反応の分析
Anticancer agent 198 undergoes several types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic rings, leading to the formation of quinone-like structures.
Reduction: Reduction reactions can occur at the nitro or carbonyl groups present in the molecule, converting them to amines or alcohols, respectively.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Major products formed from these reactions include substituted quinazolines and their derivatives.
科学的研究の応用
Anticancer agent 198 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying the synthesis and reactivity of quinazoline derivatives.
Industry: The compound’s synthesis and production methods are of interest for the development of new anticancer drugs and the optimization of industrial-scale production processes.
作用機序
The mechanism of action of anticancer agent 198 involves its inhibition of the WRN protein, which plays a crucial role in DNA repair and replication . By inhibiting WRN, the compound induces DNA damage and disrupts the cell cycle, leading to apoptosis (programmed cell death) in cancer cells . The molecular targets and pathways involved include the DNA damage response pathway and the cell cycle regulation pathway.
類似化合物との比較
Anticancer agent 198 can be compared with other similar compounds, such as:
Quinazoline Derivatives: These compounds share a similar core structure and exhibit anticancer activity through various mechanisms, including inhibition of tyrosine kinases and DNA synthesis.
Benzimidazole Derivatives: These compounds also exhibit potent anticancer activity due to their structural similarity to nucleosides and their ability to bind to different drug targets involved in cancer progression.
Piperazine Derivatives: Piperazine-containing compounds have shown a wide range of biological activities, including anticancer effects, and are often used in combination with other pharmacophores to enhance their activity.
The uniqueness of this compound lies in its specific inhibition of the WRN protein and its significant cytotoxicity towards WRN-overexpressing cancer cells .
特性
分子式 |
C25H23F2N3O3 |
|---|---|
分子量 |
451.5 g/mol |
IUPAC名 |
2-[difluoro-(3-methoxyphenyl)methyl]-N-(3,4-dimethoxyphenyl)-N-methylquinazolin-4-amine |
InChI |
InChI=1S/C25H23F2N3O3/c1-30(17-12-13-21(32-3)22(15-17)33-4)23-19-10-5-6-11-20(19)28-24(29-23)25(26,27)16-8-7-9-18(14-16)31-2/h5-15H,1-4H3 |
InChIキー |
VJXTXARLBMFCCR-UHFFFAOYSA-N |
正規SMILES |
CN(C1=CC(=C(C=C1)OC)OC)C2=NC(=NC3=CC=CC=C32)C(C4=CC(=CC=C4)OC)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








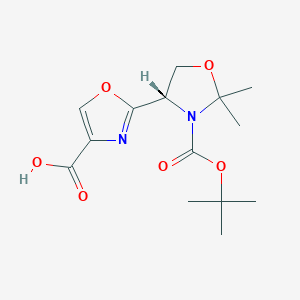
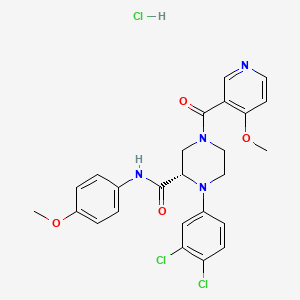


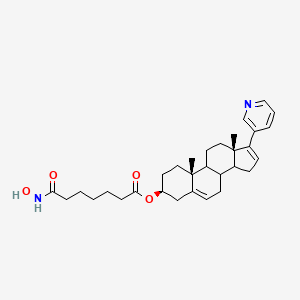
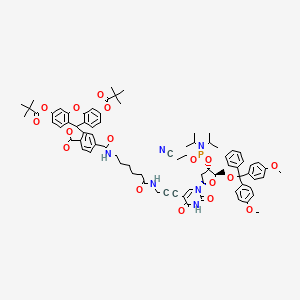
![4-[[4-[(E)-[2-(4-ethoxycarbonylphenyl)imino-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene]methyl]-2-methoxyphenoxy]methyl]benzoic acid](/img/structure/B12386219.png)
